4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile
Overview
Description
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Trifluoromethyl-containing compounds have been found to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Compounds with the trifluoromethyl group have been found to exhibit various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by nickel or other transition metals, which facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug development.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(Trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 4-Hydroxy-3-(trifluoromethyl)benzonitrile
Uniqueness
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-5-6-17(16-10)9-3-1-8(7-15)2-4-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGOFCBABYDJOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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